molecular formula C10H10O3 B2523731 5-Formyl-2,4-dimethylbenzoic acid CAS No. 1379174-31-8

5-Formyl-2,4-dimethylbenzoic acid

Cat. No.: B2523731
CAS No.: 1379174-31-8
M. Wt: 178.187
InChI Key: GJPWSEGIQWGQOB-UHFFFAOYSA-N
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Description

5-Formyl-2,4-dimethylbenzoic acid is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid, characterized by the presence of formyl and methyl groups at specific positions on the benzene ring.

Scientific Research Applications

Scaffold for Drug Discovery

5-Formyl-2,4-dimethylbenzoic acid derivatives, such as 5'-amino-2,4'-biimidazole, serve as scaffolds in the synthesis of trisubstituted biimidazoles, which are potential lead compounds for drug discovery, particularly as protein kinase inhibitors. This synthesis method highlights the versatility of this compound derivatives in generating libraries of compounds for pharmaceutical research (Karskela & Lönnberg, 2009).

Structural Chemistry Insights

Studies on 2,4-dimethylbenzoic acid, closely related to this compound, provide insights into the conformation of hydrogen-bonded dimeric structures. The relationship between in-plane splaying of methyl groups and the twist angle of the carboxyl group reveals how steric strains are managed in such molecular structures. This understanding is crucial in the design and synthesis of new compounds with specific molecular configurations (Gliński et al., 2008).

Precursor for Formyl Derivatives

Formylation processes, such as Vilsmeier-Haak formylation, utilize this compound derivatives to produce formyl derivatives, instrumental in synthesizing various compounds. This highlights the role of this compound derivatives as crucial intermediates in organic synthesis, paving the way for generating diverse molecular structures (Attaryan et al., 2006).

Chemical Genetics and Drug Discovery

The broader category of dimethylbenzoic acid derivatives, including this compound, is used in chemical genetics to discover new drugs, signaling pathways, and molecular targets. The development of apoptosis-inducing compounds, such as MX116407, showcases the potential of these derivatives in anticancer drug research, from drug discovery to understanding signaling pathways and identifying druggable targets (Cai, Drewe, & Kasibhatla, 2006).

Safety and Hazards

5-Formyl-2,4-dimethylbenzoic acid is classified as a warning substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Formyl-2,4-dimethylbenzoic acid can be synthesized through various synthetic routes. One common method involves the formylation of 2,4-dimethylbenzoic acid using formylating agents such as formic acid or formamide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogen

Properties

IUPAC Name

5-formyl-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPWSEGIQWGQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-iodo-2,4-dimethylbenzoic acid (compound 2.1, 5 g, 18.11 mmol, 1.00 equiv) in tetrahydrofuran (150 mL) under nitrogen at −78° C. was added n-BuLi (2.5 M in THF, 18 mL, 2.50 equiv) dropwise. After stirring at −78° C. for 1 h, DMF (5 g, 68.4 mmol, 3.80 equiv) was added dropwise. The resulting mixture was stirred at −78° C. for an additional 0.5 h and then carefully quenched by slow addition of 50 mL of water. The pH was then adjusted to ˜3-4 using aqueous HCl (aq., 6 M). The mixture was extracted with 3×200 mL of ethyl acetate. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure. The residue thus obtained was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:10-1:5) as gradient to yield 2.4 g (74%) of the title compound as a white solid.
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74%

Synthesis routes and methods II

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 4.1, except 5-iodo-2,4-dimethylbenzoic acid (compound 1.3) was used in place of 3-bromo-4-methylbenzoic acid.
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